![molecular formula C14H21NO3S B12564289 N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine CAS No. 194287-88-2](/img/structure/B12564289.png)
N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an ethylsulfanyl group, a methoxyphenyl group, and an L-alanine backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine typically involves the reaction of L-alanine with 2-(ethylsulfanyl)ethylamine and 4-methoxybenzaldehyde. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the methoxy group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can interact with thiol groups in proteins, affecting their function. The methoxyphenyl group can participate in aromatic interactions, influencing the compound’s binding affinity to various targets. The L-alanine backbone provides structural stability and facilitates the compound’s incorporation into biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine include:
- N-[2-(Methylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine
- N-[2-(Ethylsulfanyl)ethyl]-N-(4-hydroxyphenyl)-L-alanine
- N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-D-alanine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
194287-88-2 |
|---|---|
Molecular Formula |
C14H21NO3S |
Molecular Weight |
283.39 g/mol |
IUPAC Name |
(2S)-2-[N-(2-ethylsulfanylethyl)-4-methoxyanilino]propanoic acid |
InChI |
InChI=1S/C14H21NO3S/c1-4-19-10-9-15(11(2)14(16)17)12-5-7-13(18-3)8-6-12/h5-8,11H,4,9-10H2,1-3H3,(H,16,17)/t11-/m0/s1 |
InChI Key |
NPRPUJRMNDVSCQ-NSHDSACASA-N |
Isomeric SMILES |
CCSCCN(C1=CC=C(C=C1)OC)[C@@H](C)C(=O)O |
Canonical SMILES |
CCSCCN(C1=CC=C(C=C1)OC)C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


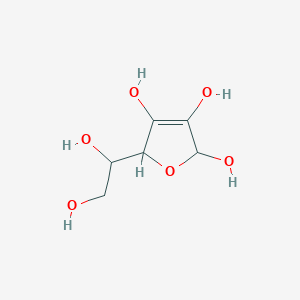
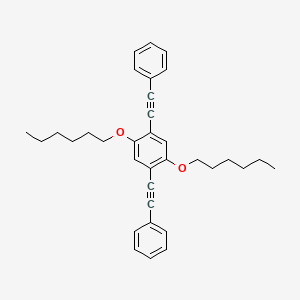
![Propanedinitrile, [[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methylene]-](/img/structure/B12564217.png)

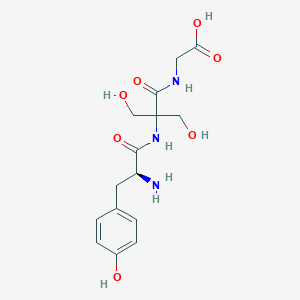

![(3S)-3-(3,4-Dichlorophenyl)-3-[(1,3-dioxolan-2-yl)methyl]piperidine](/img/structure/B12564251.png)
![Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-](/img/structure/B12564265.png)


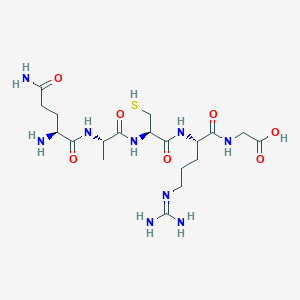
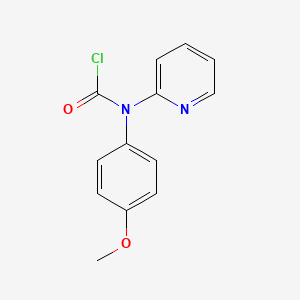
![3-Thiophenecarbonitrile, 4-amino-2-[(4-aminobutyl)amino]-5-benzoyl-](/img/structure/B12564286.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]](/img/structure/B12564291.png)
